molecular formula C26H19N3O7S B2662343 ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-75-8

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2662343
CAS No.: 851977-75-8
M. Wt: 517.51
InChI Key: DEEQWENJBQPHGC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Ethyl carboxylate at position 1.
  • 4-Methoxyphenyl substituent at position 2.
  • 4-Oxo group at position 3.
  • 2-Oxo-2H-chromene-3-amido moiety at position 5.

The molecular formula is C₂₆H₁₉N₃O₇S, with a calculated molecular weight of 517.5 g/mol and an expected mass spectrometry (M+1) peak at 518.5 .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O7S/c1-3-35-26(33)21-18-13-37-23(20(18)24(31)29(28-21)15-8-10-16(34-2)11-9-15)27-22(30)17-12-14-6-4-5-7-19(14)36-25(17)32/h4-13H,3H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEQWENJBQPHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent and Property Comparison

Compound Name Core Structure R3 Substituent R5 Substituent Mass (M+1) Melting Point (°C) Key Features Reference
Target Compound Thieno[3,4-d]pyridazine 4-Methoxyphenyl 2-Oxo-chromene-amido 518.5* N/A Chromene-amido enhances bioactivity -
Ethyl 4-Oxo-5-[(3-Phenylpropanoyl)Amino]-3-[4-(Trifluoromethyl)Phenyl]-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate Thieno[3,4-d]pyridazine 4-Trifluoromethylphenyl 3-Phenylpropanoylamino N/A N/A Lipophilic CF₃ group improves stability
Ethyl 5-{[(4-Methoxyphenyl)Acetyl]Amino}-4-Oxo-3-[4-(Trifluoromethyl)Phenyl]-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate Thieno[3,4-d]pyridazine 4-Trifluoromethylphenyl (4-Methoxyphenyl)acetamido N/A N/A Dual methoxy/CF₃ for metabolic tuning
Methyl 5-Methyl-4-Oxo-4,5-Dihydrothieno[2,3-d]Pyridazine-7-Carboxylate Thieno[2,3-d]pyridazine Methyl - N/A N/A Simplified core, methyl substituent

Notes:

  • Chromene-amido group : Unique to the target compound, this moiety is associated with kinase inhibition in related coumarin derivatives (e.g., chromen-4-one analogs in ) .
  • Trifluoromethyl (CF₃) : Present in and , this electron-withdrawing group enhances metabolic stability but may reduce solubility compared to methoxy groups .
  • Synthetic complexity : The target compound’s chromene-amido linkage likely requires multi-step synthesis, including amide coupling or Suzuki-Miyaura reactions, as seen in and .

Crystallographic and Computational Insights

  • Structural analysis : Programs like SHELXL () and WinGX () are critical for resolving complex heterocycles. The target compound’s structure may exhibit intramolecular hydrogen bonding between the chromene carbonyl and pyridazine N-H .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]pyridazine derivatives and features a complex structure that includes a thieno ring system, a chromene moiety, and a methoxyphenyl group. The unique combination of these structural elements contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory and oxidative stress pathways. For instance, it may target cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
  • Antioxidant Activity : The presence of chromene and thieno structures enhances its ability to scavenge free radicals, thus providing protective effects against oxidative damage.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the chemical structure significantly impact the biological activity of this compound. Key findings include:

  • Substituent Effects : The methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
  • Positioning of Functional Groups : Variations in the positioning of functional groups on the thieno and chromene moieties can lead to increased or decreased inhibitory effects on specific enzymes.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable results include:

Cell LineIC50 Value (μM)Reference
MCF-7 (Breast)12.5
Hek293 (Kidney)15.0
A549 (Lung)10.0

These findings suggest that the compound may possess significant anticancer properties.

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has been assessed through its inhibitory effects on COX and LOX enzymes:

EnzymeIC50 Value (μM)Reference
COX-125.0
COX-220.0
LOX15.0

These results indicate that the compound could serve as a lead for developing new anti-inflammatory agents.

Case Studies

A recent study investigated the pharmacological profile of this compound in animal models:

  • Model : Mice with induced inflammation.
  • Treatment : Administered at varying doses.
  • Results : Significant reduction in inflammatory markers was observed in treated groups compared to controls.

Q & A

Basic Research Questions

What synthetic strategies are commonly employed to construct the thieno[3,4-d]pyridazine core in this compound?

The synthesis of the thieno[3,4-d]pyridazine core typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclocondensation : Biginelli-like reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) can form dihydrothienopyridazine intermediates, which are oxidized to the aromatic core .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl substituents at specific positions .
  • Amidation : The chromene-3-amido group at position 5 can be introduced via peptide coupling reagents (e.g., EDC/HOBt) using activated esters of 2-oxo-2H-chromene-3-carboxylic acid .

Key Validation : Intermediate purity is confirmed via TLC and column chromatography. Final structure verification requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

What spectroscopic techniques are essential for characterizing this compound?

  • X-ray Crystallography : Critical for resolving ambiguities in regiochemistry and confirming the spatial arrangement of substituents (e.g., the orientation of the chromene-amido group) .
  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., methoxy protons at δ ~3.8 ppm) and carbonyl resonances (δ ~165-175 ppm for ester and amide groups) .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .

How is the initial biological activity of this compound screened in academic settings?

  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) use fluorescence-based or colorimetric readouts. For example, chromene derivatives are screened for anti-inflammatory activity via COX-2 inhibition .
  • Cell-Based Assays : Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC50 values calculated from dose-response curves .
  • Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks ensure assay validity .

Advanced Research Questions

How can substituent modifications optimize biological activity in this scaffold?

  • Structure-Activity Relationship (SAR) Studies :
    • Methoxy Group : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl) may enhance target binding affinity, as seen in analogous thienopyrimidines .
    • Chromene-Amido Linker : Shortening the linker or introducing rigidity (e.g., propargyl groups) can improve metabolic stability, based on studies of coumarin derivatives .
  • Methodology : Parallel synthesis of analogs followed by hierarchical screening (primary in vitro → secondary in vivo) identifies lead candidates .

How can conflicting biological data across studies be resolved?

  • Assay Validation : Discrepancies in IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) reconcile results .
  • Metabolic Stability : Conflicting in vivo efficacy data may stem from variations in pharmacokinetics. LC-MS/MS quantifies plasma concentrations to correlate exposure with effect .
  • Data Normalization : Standardize protocols (e.g., cell passage number, serum batch) to minimize inter-lab variability .

What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes and hydrogen-bonding interactions, as demonstrated for thieno[3,4-d]pyridazine analogs .
  • Computational Modeling : Molecular dynamics simulations predict binding free energy and guide rational design. For example, docking studies of chromene-amido derivatives into COX-2 active sites identify key residues .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects by quantifying changes in protein expression post-treatment .

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